Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate
CAS No.: 97994-11-1
Cat. No.: VC17110824
Molecular Formula: C33H50O8P2
Molecular Weight: 636.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97994-11-1 |
|---|---|
| Molecular Formula | C33H50O8P2 |
| Molecular Weight | 636.7 g/mol |
| IUPAC Name | 3,9-bis(2,4-ditert-butylphenoxy)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
| Standard InChI | InChI=1S/C33H50O8P2/c1-29(2,3)23-13-15-27(25(17-23)31(7,8)9)40-42(34)36-19-33(20-37-42)21-38-43(35,39-22-33)41-28-16-14-24(30(4,5)6)18-26(28)32(10,11)12/h13-18H,19-22H2,1-12H3 |
| Standard InChI Key | UUGYQSGVIHEBQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OP2(=O)OCC3(CO2)COP(=O)(OC3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identification and Structural Features
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite belongs to the phosphite ester class, characterized by a central pentaerythritol core bonded to two phosphite groups. Each phosphite group is further substituted with 2,4-di-tert-butylphenyl moieties, imparting steric hindrance that enhances thermal stability . The compound crystallizes in a defined lattice structure, contributing to its melting point of 172–179°C and a boiling point of 311°C . Its limited water solubility (93.0 µg/L at 25°C) underscores its suitability for hydrophobic polymer matrices .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Mass | 604.70 g/mol | |
| Density | 1.166 g/cm³ at 20°C | |
| Melting Point | 172–179°C | |
| Boiling Point | 311°C | |
| Water Solubility | 93.0 µg/L at 25°C |
Synthesis and Manufacturing Processes
The synthesis of bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite involves a two-step reaction sequence optimized for industrial scalability. As detailed in a 2008 Chinese patent (CN101250200A), the process begins with the formation of dichloropentaerythritol diphosphite through the reaction of pentaerythritol with phosphorus trichloride () in xylene solvent under nitrogen atmosphere . Non-nucleophilic amines are introduced to mitigate the poor solubility of pentaerythritol and accelerate reaction kinetics .
In the second step, dichloropentaerythritol diphosphite reacts with 2,4-di-tert-butylphenol at 85–140°C, yielding the final product after crystallization with isopropanol . Critical parameters include a molar ratio of 2.0–2.20:1 for 2,4-di-tert-butylphenol to the intermediate, stirring speeds of 300–700 rpm, and controlled distillation of xylene at 160°C under reduced pressure . This method achieves high yields (reported up to 86%) while minimizing byproducts like phenol, which can cause discoloration in sensitive applications .
Physical and Chemical Properties
The compound’s stability against hydrolysis is a double-edged sword: while it excels in scavenging hydroperoxides, its phosphite groups are susceptible to moisture-induced degradation. Commercial formulations often incorporate trace amine additives (e.g., triisopropanolamine) to retard hydrolysis during storage . Spectroscopic analyses, including -NMR, confirm the presence of two distinct phosphorus environments, corresponding to the diphosphite structure .
Thermogravimetric analysis (TGA) reveals a decomposition onset at 311°C, aligning with its boiling point . The crystalline structure, resolved via X-ray diffraction, shows a tetrahedral geometry around the phosphorus atoms, with tert-butyl groups creating a hydrophobic shield that enhances compatibility with polyolefins and engineering plastics .
Applications in Polymer Stabilization
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite is a cornerstone in polymer stabilization, particularly in polyethylene (PE), polypropylene (PP), and polyurethane fibers. Its efficacy stems from dual functionality:
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Hydroperoxide Decomposition: The phosphite groups rapidly convert hydroperoxides () into non-radical alcohols (), curtailing autoxidation chains .
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Synergistic Effects: When combined with hindered phenolic antioxidants (e.g., pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)), it extends induction periods by regenerating active phenolic species .
Comparative studies with tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168) highlight its superior activity but lower hydrolytic stability, necessitating careful formulation in humid environments .
Stability and Hydrolysis Considerations
Hydrolysis of the phosphite ester bond () generates acidic byproducts that can catalyze further degradation. Accelerated aging tests at 85% relative humidity show a 15% loss in activity after 30 days, which is mitigated to <5% when amines are present . The hydrolysis pathway proceeds via nucleophilic attack by water, yielding phosphoric acid derivatives and 2,4-di-tert-butylphenol .
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